molecular formula C15H12N2O4S B2828956 Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 361158-21-6

Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2828956
CAS No.: 361158-21-6
M. Wt: 316.33
InChI Key: CYEPVQZSQSVMCC-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable electrophile, such as a halomethyl ketone.

    Sulfanyl Group Addition: The sulfanyl group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its quinazoline core is known for its biological activity, including anti-cancer and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the furan ring and sulfanyl group can enhance the biological activity and specificity of these derivatives.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and sulfanyl group can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Furan Derivatives: Compounds like furan-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.

    Sulfanyl Compounds: Compounds like thiourea, which is used in the synthesis of other sulfur-containing compounds.

Uniqueness

Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is unique due to the combination of its structural features. The presence of the quinazoline core, furan ring, and sulfanyl group in a single molecule provides a versatile platform for the development of new compounds with diverse biological and chemical properties.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications

Properties

IUPAC Name

methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-20-14(19)9-4-5-11-12(7-9)16-15(22)17(13(11)18)8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEPVQZSQSVMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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